(R)-Hesperetin Exhibits a 3.3-Fold Higher In Vivo Systemic Exposure Compared to S-Hesperetin in Rats
Following intravenous administration of racemic hesperetin to rats, the (R)-enantiomer demonstrated a significant 3.3-fold higher area under the serum concentration-time curve (AUC) and a 1.9-fold longer elimination half-life compared to the (S)-enantiomer [1]. This indicates that the (R)-enantiomer is metabolized and/or eliminated more slowly in vivo, leading to prolonged systemic exposure.
| Evidence Dimension | Pharmacokinetic exposure (AUC) and elimination half-life (t1/2) |
|---|---|
| Target Compound Data | R-Hesperetin: AUC relative to S-Hesperetin = 3.3-fold higher; t1/2 = 1.9-fold longer |
| Comparator Or Baseline | S-Hesperetin (administered as racemic mixture) |
| Quantified Difference | R-Hesperetin AUC is 3.3 times greater than S-Hesperetin; t1/2 is 1.9 times longer |
| Conditions | Wistar rats; intravenous administration of racemic hesperetin; serum concentration-time profiles analyzed for each enantiomer |
Why This Matters
Researchers requiring consistent and prolonged systemic exposure for in vivo efficacy models should prioritize (R)-Hesperetin over racemic or (S)-enriched material.
- [1] Yáñez, J. A., Remsberg, C. M., Miranda, N. D., Vega-Villa, K. R., Andrews, P. K., & Davies, N. M. (2008). Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices. Biopharmaceutics & Drug Disposition, 29(2), 63–82. View Source
